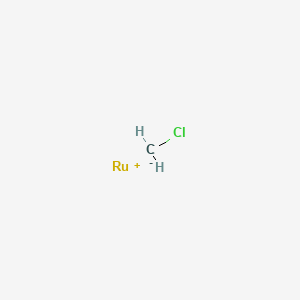

Chloromethane;ruthenium(1+)

Beschreibung

Chloromethane (CH₃Cl), also known as methyl chloride, is the most abundant halogenated volatile organic compound (VOC) in the atmosphere, contributing to stratospheric ozone depletion . It originates from natural sources (plants, fungi, and oceanic emissions) and anthropogenic activities (coal combustion, industrial processes) . Microbial degradation by soil and phyllosphere bacteria, such as Methylobacterium extorquens CM4 and Hyphomicrobium species, is a critical sink, utilizing the cmu pathway involving vitamin B₁₂ and tetrahydrofolate cofactors . Isotopic studies reveal enrichment factors (ε) of ~38–41‰ for carbon and ~27–29‰ for hydrogen during bacterial degradation .

Eigenschaften

CAS-Nummer |

106252-76-0 |

|---|---|

Molekularformel |

CH2ClRu |

Molekulargewicht |

150.5 g/mol |

IUPAC-Name |

chloromethane;ruthenium(1+) |

InChI |

InChI=1S/CH2Cl.Ru/c1-2;/h1H2;/q-1;+1 |

InChI-Schlüssel |

SFSUELWZPPOBMB-UHFFFAOYSA-N |

Kanonische SMILES |

[CH2-]Cl.[Ru+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloromethane can be synthesized through the chlorination of methane using chlorine gas under ultraviolet light or high temperatures . The reaction proceeds via a radical chain mechanism, involving initiation, propagation, and termination steps . Ruthenium compounds, on the other hand, can be prepared through various methods, including the reduction of ruthenium trichloride with hydrogen or other reducing agents .

Industrial Production Methods

Industrial production of chloromethane typically involves the reaction of methanol with hydrogen chloride in the presence of a catalyst . Ruthenium compounds are often produced from ruthenium trichloride, which is obtained from the processing of platinum ores .

Analyse Chemischer Reaktionen

Types of Reactions

Chloromethane undergoes various chemical reactions, including substitution reactions where the chlorine atom is replaced by other groups . Ruthenium compounds can participate in oxidation-reduction reactions, ligand exchange, and catalytic processes .

Common Reagents and Conditions

Common reagents for chloromethane reactions include chlorine, bromine, and other halogens . Ruthenium compounds often react with ligands such as phosphines, carbonyls, and amines under specific conditions .

Major Products Formed

The major products formed from chloromethane reactions include dichloromethane, trichloromethane, and tetrachloromethane . Ruthenium compounds can form various coordination complexes depending on the ligands involved .

Wissenschaftliche Forschungsanwendungen

Ruthenium compounds are known for their catalytic properties and are used in various chemical reactions, including hydrogenation and oxidation . In medicine, ruthenium complexes have shown promise as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth . Chloromethane is used as a reagent in chemical production and as a solvent in various industrial processes .

Wirkmechanismus

The mechanism of action for chloromethane involves its ability to undergo substitution reactions, where the chlorine atom is replaced by other groups . Ruthenium compounds exert their effects through coordination with ligands, which can influence their reactivity and biological activity . In biological systems, ruthenium complexes can interact with DNA and proteins, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Properties and Environmental Behavior of Halogenated Methanes

Key Findings :

- Degradation Mechanisms : Chloromethane and dichloromethane both undergo SN2 dehalogenation but use distinct cofactors (B₁₂ vs. glutathione) .

- Environmental Persistence : Chloromethane’s atmospheric lifetime is shorter than CH₃Br but longer than CH₃I .

- Bacterial Utilization : Unlike CH₂Cl₂, chloromethane serves as a sole carbon source for specialized bacteria (e.g., M. extorquens CM4), whereas CH₃Br and CH₃I are primarily degraded abiotically .

Introduction to Ruthenium(I) Complexes

Ruthenium, a Group 8 transition metal, exhibits versatile coordination chemistry, enabling applications in anticancer therapies (e.g., KP1019) and catalysis (e.g., air-stable precatalysts) . Ru(I) species often involve π-acceptor ligands (e.g., CO, olefins) stabilizing the lower oxidation state .

Comparison of Ruthenium(I) with Other Ruthenium and Transition Metal Complexes

Table 2: Comparison of Ruthenium Oxidation States and Analogous Metals

Key Findings :

- Catalytic Activity : Ru(I) complexes show promise in hydrogenation and C–H activation but require rigorous stabilization, unlike robust Ru(II) catalysts used in industrial processes .

- Medical Applications : Ru(II) drugs like KP1019 exhibit selective cytotoxicity via protein binding and ROS generation, contrasting with DNA cross-linking by cisplatin .

- Environmental Impact : Ru compounds are less ecotoxic than Pt-based agents, aligning with green chemistry goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.